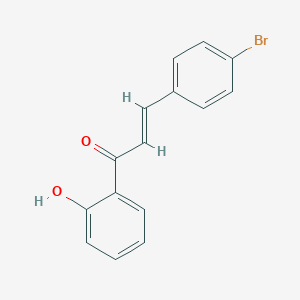
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis. It has also been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt the cell membranes of insects and fungi.
実験室実験の利点と制限
One advantage of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its potential to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
将来の方向性
There are several future directions for research on 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can improve its yield and purity. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals. Finally, further research is needed to explore its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications for this promising compound.
合成法
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a methylene compound in the presence of a base catalyst. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
科学的研究の応用
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive research due to its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal properties. In industry, it has been used as a dye intermediate and as a starting material for the synthesis of other compounds.
特性
CAS番号 |
16635-18-0 |
|---|---|
製品名 |
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
分子式 |
C15H11BrO2 |
分子量 |
303.15 g/mol |
IUPAC名 |
(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ |
InChIキー |
RBCJPKVEKWAARH-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



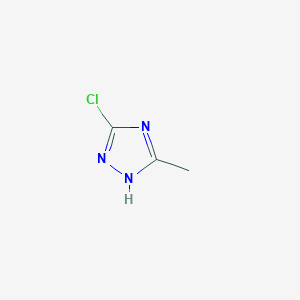
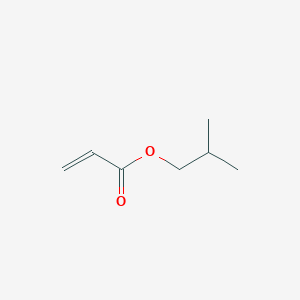
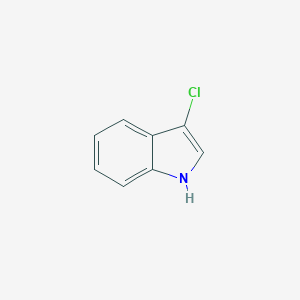
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
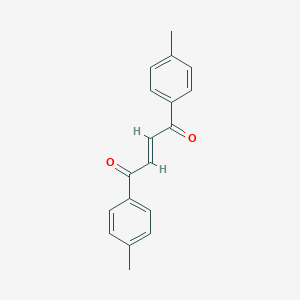
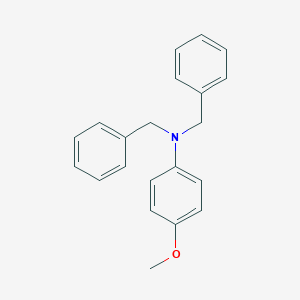
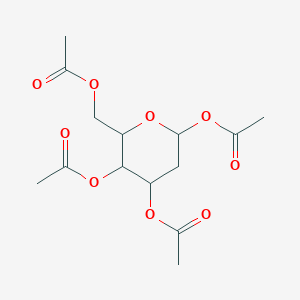
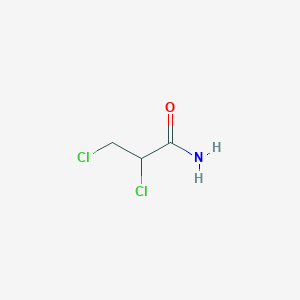
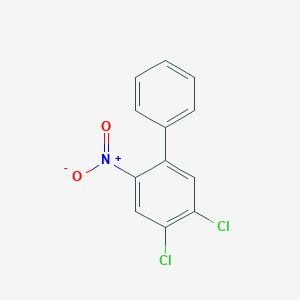
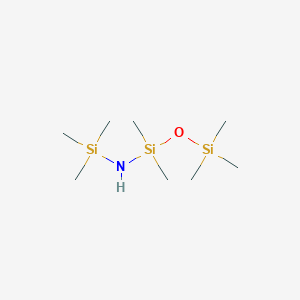
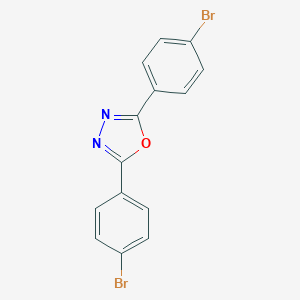
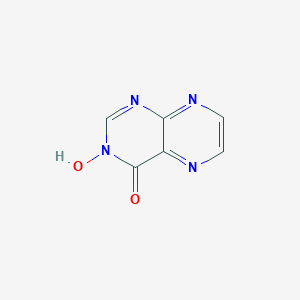
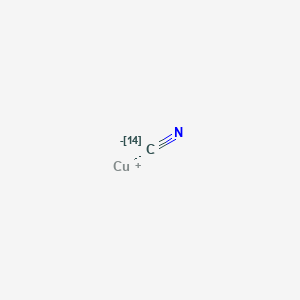
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)